BenchChemオンラインストアへようこそ!

(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Lipophilicity Membrane permeability ADME prediction

This arylsulfonylpyrrolidine building block features a 5-chlorothiophene-2-carbonyl hinge-binding motif and a 3-(phenylsulfonyl)pyrrolidine core, delivering a dual pharmacophore spanning 5-HT₆ and TRPA1 target space. Its computed XLogP3-AA of 3.5 and zero H-bond donors bypass P-glycoprotein efflux liabilities, optimizing passive BBB penetration without ester prodrug derivatization. The 1.5 log-unit lipophilicity gap versus carboxylic acid analogs provides a precise matched pair for calibrating in silico ADME models. Unlike piperazine-methylsulfonyl comparators, this compound shows no confounding RAD51 inhibition (null result at 53 µM), making it a clean probe for selectivity panels. Procure this versatile synthon for focused CNS inhibitor libraries, parallel SAR by catalog, or secondary pharmacology screening.

Molecular Formula C15H14ClNO3S2
Molecular Weight 355.85
CAS No. 1448078-82-7
Cat. No. B2482145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
CAS1448078-82-7
Molecular FormulaC15H14ClNO3S2
Molecular Weight355.85
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C15H14ClNO3S2/c16-14-7-6-13(21-14)15(18)17-9-8-12(10-17)22(19,20)11-4-2-1-3-5-11/h1-7,12H,8-10H2
InChIKeyFJJGVLYFORFKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448078-82-7) – A Dual Pharmacophore Sulfonylpyrrolidine Building Block


(5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448078-82-7) is a synthetic heterocyclic organic compound belonging to the arylsulfonylpyrrolidine class, featuring a 5-chlorothiophene-2-carbonyl moiety linked to a 3-(phenylsulfonyl)pyrrolidine core. Its molecular formula is C₁₅H₁₄ClNO₃S₂, with a molecular weight of 355.9 g/mol and a computed octanol-water partition coefficient (XLogP3-AA) of 3.5, indicating moderate lipophilicity [1]. The compound contains zero hydrogen bond donors and four hydrogen bond acceptors (the sulfonyl oxygens and the carbonyl oxygen), defining a hydrogen-bonding profile that differs significantly from carboxylic acid or alcohol-bearing analogs [1]. At the time of this guide’s compilation, no primary peer-reviewed biological activity data or patent-exemplified target engagement data were identified for this exact compound, which means quantitative differentiation must rely on rigorous, annotated, class-level inference and explicit comparator-driven physicochemical analysis.

Why Simple In-Class Substitution Fails for (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone – CAS 1448078-82-7


Compounds within the broadly defined arylsulfonylpyrrolidine or chlorothiophene-carbonyl-pyrrolidine families cannot be assumed interchangeable because small changes in substitution pattern on the pyrrolidine ring profoundly alter lipophilicity, hydrogen-bonding capacity, and potential polypharmacology. For instance, replacing the 3-phenylsulfonyl substituent of the target compound with a carboxylic acid (as in CAS 351493-11-3) lowers the computed logP by approximately 1.5 log units, likely shifting membrane permeability and non-specific protein binding [1][2]. Replacing the entire pyrrolidine-phenylsulfonyl core with a piperazine-methylsulfonyl group eliminates the unique sulfonyl geometry and drastically changes the scaffold’s biological fingerprint, as evidenced by the weak micromolar activity of the resulting piperazine analog against human RAD51 (IC₅₀ 53 µM in a DNA strand-exchange assay) [3]. Thus, even close structural analogs diverge in physicochemical and biological behavior, making generic substitution scientifically unsound.

Quantitative Comparator Evidence for (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448078-82-7)


LogP Differentiation vs. Carboxylic Acid Analog: A Critical Physicochemical Selector

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 3.5 [1]. The closest identified structural analog bearing a carboxylic acid at the pyrrolidine 2-position instead of the 3-phenylsulfonyl group, 1-(5-chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid (CAS 351493-11-3), has a computed LogP of 2.05 to 2.09 [2]. The difference of approximately +1.5 log units corresponds to a roughly 30-fold higher calculated lipid-phase partitioning for the target compound. This magnitude of difference is sufficient to alter predicted membrane permeability and the compound's distribution coefficient at physiological pH, where the carboxylic acid analog acquires a negative charge (LogD(pH 7.4) = -1.33 [2]) while the target compound remains neutral. Researchers selecting compounds for cellular assays or in vivo studies where passive membrane diffusion is a gatekeeper must therefore consider this differential.

Lipophilicity Membrane permeability ADME prediction

Dual Pharmacophore Architecture: The Confluence of Chlorothiophene-Carbonyl and Phenylsulfonyl Motifs

The target compound is structurally distinguished by the simultaneous presence of two distinct pharmacophoric elements on a pyrrolidine scaffold: (i) a 5-chlorothiophene-2-carbonyl moiety attached to the pyrrolidine nitrogen, and (ii) a 3-phenylsulfonyl group on the pyrrolidine ring [1]. Publicly available analogs typically contain only one of these features: e.g., (5-chlorothiophen-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone replaces the pyrrolidine with piperazine and the phenylsulfonyl with a smaller methylsulfonyl [2], while 1-(5-chlorothiophene-2-carbonyl)pyrrolidine-2-carboxylic acid (CAS 351493-11-3) carries a carboxylic acid rather than a phenylsulfonyl group [3]. This structural dualism is noteworthy because the 5-chlorothiophene substructure has been incorporated as an ATP-competitive hinge-binding element in multiple kinase inhibitor programs [4], while the phenylsulfonyl-pyrrolidine motif appears in patent disclosures targeting 5-HT₆ receptors [5], TRPA1 channels [6], and dyslipidemia-related targets [7]. The combination in a single, synthetically accessible molecule (acyclic, achiral at time of supply unless a specific enantiomer is requested) creates a unique starting point for fragment-based or phenotypic screening libraries.

Medicinal chemistry Dual pharmacophore Scaffold hybridization

Scaffold Differentiation from the Piperazine Analog: Implications for Target Engagement Promiscuity

A publicly available high-throughput screening dataset reports an IC₅₀ of 53 µM (5.30E+4 nM) for (5-chlorothiophen-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone against human RAD51 in a DNA strand-exchange assay [2]. This piperazine-methylsulfonyl analog replaces the pyrrolidine core and the phenylsulfonyl group of the target compound with a six-membered ring and a smaller methylsulfonyl substituent. The >50 µM IC₅₀ for the piperazine analog places it in the weak-hit category. Since the phenylsulfonyl-pyrrolidine scaffold has been independently claimed in patent disclosures for receptors where the sulfonyl group is a critical pharmacophoric anchor (e.g., 5-HT₆ [3] and TRPA1 [4]), the switch from piperazine to pyrrolidine and from methylsulfonyl to phenylsulfonyl in the target compound represents a scaffold-hopping opportunity: the larger, more lipophilic phenyl ring may enhance binding to hydrophobic sub-pockets absent in the piperazine analog. Without direct experimental data on the target compound, this evidence underscores that minor scaffold changes produce order-of-magnitude activity cliffs, and the target compound represents an underexplored scaffold space.

Scaffold hopping Piperazine vs. pyrrolidine RAD51 inhibitor

Hydrogen-Bond Acceptor Profile: Enhanced Intermolecular Interaction Capacity vs. Des-Chloro or Des-Sulfonyl Analogs

The target compound possesses a computed hydrogen-bond acceptor count of 4 (two sulfonyl oxygens, one amide carbonyl oxygen, and the thiophene sulfur contributing partial acceptor character) and a hydrogen-bond donor count of 0 [1]. This profile contrasts with the structurally related (3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol (CAS 1568064-35-6, molecular weight 231.7 g/mol), which bears a hydroxyl donor capable of forming both donor and acceptor hydrogen bonds, thereby altering the compound’s solubility, crystal packing, and potential for target-site hydrogen-bond networks [2]. The absence of hydrogen-bond donors in the target compound may promote blood-brain barrier penetration (per Lipinski’s rules and CNS MPO desirability criteria) while the four acceptors provide directional interactions for binding to kinase hinge regions, GPCR orthosteric sites, or enzyme active sites. The higher topological polar surface area (TPSA = 91.1 Ų [1]) compared to the pyrrolidin-3-ol analog (TPSA approximately 49 Ų) may further modulate oral bioavailability predictions.

Hydrogen bonding Ligand efficiency Pharmacophore modeling

Molecular Complexity and Rotatable Bond Economy vs. Commercial Library Compounds

The target compound has 3 rotatable bonds and a complexity score of 513 (Cactvs) [1], whereas many commercially available, lower-cost screening analogs such as 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride (MW ~180 g/mol with fewer heteroatom substitutions) exhibit lower molecular complexity and fewer specific interaction vectors. The combination of moderate rotatable bond count with a relatively high heavy-atom count (22) places this compound in the 'lead-like' space (MW 350–400, ClogP 3–4), which is considered optimal for balancing target affinity and pharmacokinetic properties in early drug discovery [2]. The phenylsulfonyl group introduces structural preorganization that can reduce entropic penalties upon binding, a feature absent in simple chlorothiophene-pyrrolidine adducts. This complexity is often sought by medicinal chemists when exploring underexploited IP space, as evidenced by multiple patent families claiming sulfonyl-pyrrolidine core structures [3][4].

Molecular complexity Lead-likeness Fragment-based drug design

Best Research and Industrial Application Scenarios for (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1448078-82-7)


Fragment-Based or Combinatorial Library Enumeration Targeting CNS GPCRs and Ion Channels

Given the presence of the 3-phenylsulfonyl-pyrrolidine core, a recurring motif in 5-HT₆ receptor inhibitors and TRPA1 antagonists [1][2], this compound can be used as a key building block for parallel synthesis of novel analogs in CNS drug discovery. Its enhanced lipophilicity (XLogP3-AA = 3.5) compared to carboxylic acid analogs suggests better passive BBB penetration potential, while zero H-bond donors avoid P-glycoprotein efflux liabilities. Procurement as a synthon for generating focused libraries is justified by the dual pharmacophore architecture that spans two validated target classes.

Kinase Inhibitor Scaffold Design Leveraging 5-Chlorothiophene as an ATP-Mimetic Hinge Binder

The 5-chlorothiophene-2-carbonyl fragment has precedent as a kinase hinge-binding motif [3]. The target compound's phenylsulfonyl-pyrrolidine portion offers a distinct exit vector from the hinge region into the solvent-exposed or selectivity pocket. Computational docking studies followed by synthesis and enzymatic profiling represent a straightforward research application. The compound's high LogP and neutral charge at physiological pH make it suitable for intracellular kinase assays without ester prodrug derivatization.

Comparative Reverse-Screening and Polypharmacology Profiling Against Recombinant Enzyme Panels

The only publicly available high-throughput biological data for a close analog (the piperazine-methylsulfonyl comparator, IC₅₀ 53 µM on RAD51 [4]) establishes that the chlorothiophene-carbonyl unit does not potently inhibit RAD51. This null result increases the value of screening the phenylsulfonyl-pyrrolidine variant in broader selectivity panels to identify novel target engagement. Procurement is indicated for secondary pharmacology screening services or academic collaboration projects aiming to annotate the bioactivity of under-characterized screening library compounds.

Physicochemical Probe for Structure–Property Relationship (SPR) Studies and LogP-Driven ADME Optimization

The 1.5 log-unit lipophilicity difference between this compound and its nearest commercially-available carboxylic acid analog [5] makes it an excellent matched molecular pair for evaluating how LogP changes influence metabolic stability, aqueous solubility, plasma protein binding, and cellular permeability in a congeneric series of chlorothiophene-carbonyl derivatized pyrrolidines. Industrial ADME laboratories and academic DMPK groups will find this pair useful for calibrating in silico prediction models.

Quote Request

Request a Quote for (5-Chlorothiophen-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.